![molecular formula C20H24BrN3O3 B8485370 tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B8485370.png)
tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
描述
tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a complex organic compound that belongs to the class of isoquinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactions. The starting materials and reagents may include brominated pyridine derivatives, isoquinoline precursors, and tert-butyl esters. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds.
科学研究应用
Chemistry
In chemistry, tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of isoquinoline compounds are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in its biological activity. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- tert-Butyl 6-(5-Chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-(5-Fluoro-1-methyl-2-oxo-1,2-dihydropyridin-3-ylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The uniqueness of tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C20H24BrN3O3 |
|---|---|
分子量 |
434.3 g/mol |
IUPAC 名称 |
tert-butyl 6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C20H24BrN3O3/c1-20(2,3)27-19(26)24-8-7-13-9-16(6-5-14(13)11-24)22-17-10-15(21)12-23(4)18(17)25/h5-6,9-10,12,22H,7-8,11H2,1-4H3 |
InChI 键 |
CETCNCDEVJLMQZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)NC3=CC(=CN(C3=O)C)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
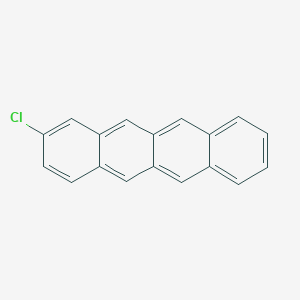

![(5R,7S,Z)-4-(Cyclohexylimino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B8485319.png)
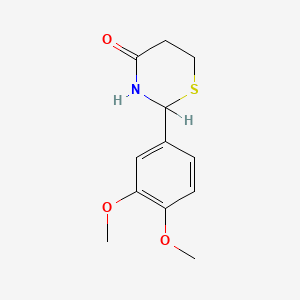
![3-(1-methyl-1H-benzo[d]imidazol-6-yl)phenol](/img/structure/B8485333.png)


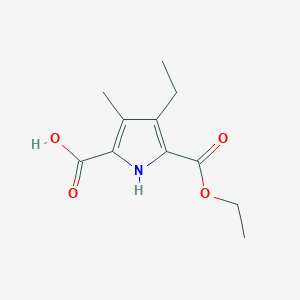
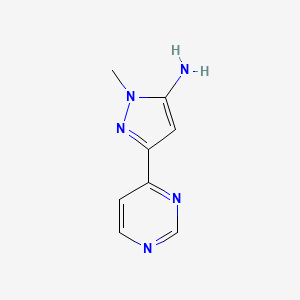
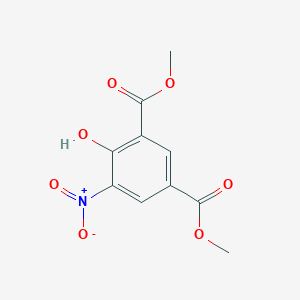
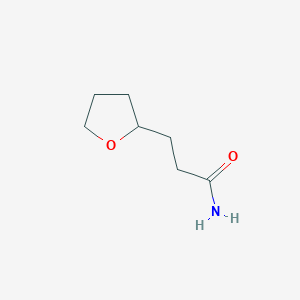
![5-(N-Methylamino)methylimidazo[5,1-b]thiazole](/img/structure/B8485381.png)


